Regiochemical Identity: 3′-Benzyloxy vs. 4′-Benzyloxy Substitution Governs Reactivity and Patent Coverage
2-[3-(Benzyloxy)phenyl]benzaldehyde places the benzyloxy group at the 3′ (meta) position of the distal phenyl ring, whereas its closest commercial isomer, 2-[4-(benzyloxy)phenyl]benzaldehyde (CAS 893736-26-0), bears the substituent at the 4′ (para) position . The meta-substituted benzyloxy group is electron-donating via resonance but exerts a weaker inductive effect at the ortho and para positions of its own ring compared to the para isomer, leading to differentiated directing effects in subsequent electrophilic substitutions . Both compounds share identical molecular formula (C₂₀H₁₆O₂) and molecular weight (288.34 g·mol⁻¹), and are offered at comparable purity (95% minimum), meaning that procurement errors cannot be detected by elemental analysis or LC–MS alone and require NMR confirmation of regiochemistry .
| Evidence Dimension | Benzyloxy substituent position on distal phenyl ring |
|---|---|
| Target Compound Data | 3′-benzyloxy (meta); CAS 893736-23-7; MW 288.34; Purity ≥95% (AKSci), 97% (Leyan) |
| Comparator Or Baseline | 2-[4-(Benzyloxy)phenyl]benzaldehyde: 4′-benzyloxy (para); CAS 893736-26-0; MW 288.34; Purity ≥95% (AKSci), 97% (CymitQuimica) |
| Quantified Difference | No MW or formula difference; differentiation solely by substitution pattern. Meta-OCH₂Ph vs. para-OCH₂Ph. |
| Conditions | Structural identity verification via ¹H NMR (aromatic proton splitting patterns) or ¹³C NMR; CAS number confirmation |
Why This Matters
Procurement of the wrong positional isomer (a known co-available compound) would not be detectable by mass-based QC but would produce different reaction products in downstream chemistry, invalidating entire synthetic sequences or biological assays.
